molecular formula C14H12O2 B14798184 (1S,2S)-2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B14798184
M. Wt: 212.24 g/mol
InChI Key: YQPCJQVAXDLWGR-OLZOCXBDSA-N
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Description

rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative featuring a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

    Naphthalene Introduction: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the naphthalene moiety are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Materials Science: It is used in the development of novel materials with unique structural and electronic properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-(biphenyl)cyclopropane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-(anthracen-1-yl)cyclopropane-1-carboxylic acid, trans

Uniqueness

rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(1S,2S)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m1/s1

InChI Key

YQPCJQVAXDLWGR-OLZOCXBDSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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